molecular formula C18H26O3 B1325870 Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate CAS No. 898793-15-2

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

Cat. No. B1325870
M. Wt: 290.4 g/mol
InChI Key: ZAYSXCIHFYBBDE-UHFFFAOYSA-N
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Description

“Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate” is an ester compound. Esters are a class of organic compounds that are derived from carboxylic acids . They are often used in a wide variety of applications, including as plasticizers and additives to improve various products’ mechanical extensibility and flexibility .


Synthesis Analysis

While specific synthesis methods for “Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate” are not available, similar compounds can be synthesized through various methods. For instance, phthalic acid esters, which are similar to the requested compound, are synthesized from phthalic anhydride and specific alcohols by Fischer esterification .


Chemical Reactions Analysis

While specific chemical reactions involving “Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate” are not available, similar compounds can undergo various reactions. For instance, pinacol boronic esters can undergo catalytic protodeboronation utilizing a radical approach .

Scientific Research Applications

1. Molecular Structure Studies

Ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0 2,6]deca-4,9-diene-8-carboxylate, a related compound, has been studied for its molecular structure. This compound showcases a rigid skeleton formed by planar rings, offering insights into the structural dynamics of similar compounds (Gelli et al., 1994).

2. Laser Active Complexes

In the study of laser-active complexes, compounds like ethyl 3,4-diethyl-5-methyl-pyrrole-2-carboxylate have been explored. Such compounds have potential applications in laser technology due to their specific light absorption properties (Sathyamoorthi et al., 1994).

3. Asymmetric Synthesis Research

Research in asymmetric synthesis often utilizes compounds like ethyl 3-chloro-2-oxooctanoate. This area of study is crucial for developing methods to produce chiral molecules, which are important in various fields including pharmaceuticals (Tsuboi et al., 1987).

4. Ionic Liquid Synthesis

The synthesis of novel Brönsted acidic ionic liquids has been explored using derivatives of ethyl carboxylate. These ionic liquids are significant in catalytic activities, demonstrating the versatility of such compounds in synthetic chemistry (Abdi Piralghar et al., 2018).

5. Chemical Modification and Dye Synthesis

Ethyl carboxylate derivatives have been used in the synthesis of novel dyes, showcasing the compound's utility in textile chemistry. This application is crucial for developing new materials with specific coloration and properties (Iyun et al., 2015).

properties

IUPAC Name

ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-4-21-18(20)10-8-6-5-7-9-17(19)16-12-11-14(2)15(3)13-16/h11-13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYSXCIHFYBBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645530
Record name Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate

CAS RN

898793-15-2
Record name Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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